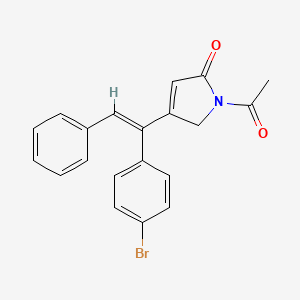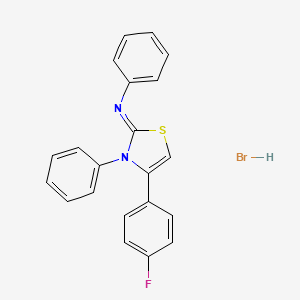
(4-(4-F-PH)-3-PH-3H-Thiazol-2-ylidene)-PH-amine, hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(4-F-PH)-3-PH-3H-Thiazol-2-ylidene)-PH-amine, hydrobromide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with phenyl groups and a fluorine atom. The hydrobromide salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-F-PH)-3-PH-3H-Thiazol-2-ylidene)-PH-amine, hydrobromide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring through a cyclization reaction involving a thiourea derivative and an α-haloketone. The phenyl groups are introduced via Friedel-Crafts acylation, and the fluorine atom is added through electrophilic fluorination. The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid under controlled conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-(4-F-PH)-3-PH-3H-Thiazol-2-ylidene)-PH-amine, hydrobromide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, which may affect the thiazole ring or the phenyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.
Substitution: Halogens (e.g., bromine, chlorine), Lewis acids (e.g., aluminum chloride), and solvents like dichloromethane.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives, phenyl-substituted products.
Substitution: Halogenated phenyl derivatives, other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(4-(4-F-PH)-3-PH-3H-Thiazol-2-ylidene)-PH-amine, hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of (4-(4-F-PH)-3-PH-3H-Thiazol-2-ylidene)-PH-amine, hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
(4-(4-F-PH)-3-PH-3H-Thiazol-2-ylidene)-PH-amine, hydrochloride: Similar structure but different salt form, affecting solubility and stability.
(4-(4-Cl-PH)-3-PH-3H-Thiazol-2-ylidene)-PH-amine, hydrobromide: Chlorine substituent instead of fluorine, leading to different reactivity and biological activity.
(4-(4-F-PH)-3-PH-3H-Thiazol-2-ylidene)-PH-amine, sulfate: Different counterion, influencing the compound’s properties and applications.
Uniqueness
The uniqueness of (4-(4-F-PH)-3-PH-3H-Thiazol-2-ylidene)-PH-amine, hydrobromide lies in its specific combination of substituents and the hydrobromide salt form, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C21H16BrFN2S |
|---|---|
Peso molecular |
427.3 g/mol |
Nombre IUPAC |
4-(4-fluorophenyl)-N,3-diphenyl-1,3-thiazol-2-imine;hydrobromide |
InChI |
InChI=1S/C21H15FN2S.BrH/c22-17-13-11-16(12-14-17)20-15-25-21(23-18-7-3-1-4-8-18)24(20)19-9-5-2-6-10-19;/h1-15H;1H |
Clave InChI |
SDJPYZDRUIXNLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)F)C4=CC=CC=C4.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


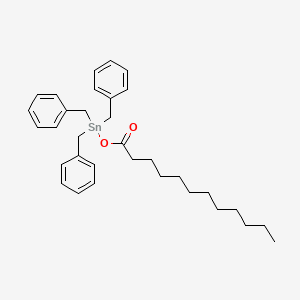

![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}heptanamide](/img/structure/B15076856.png)
![N-[4-(Decyloxy)phenyl]acetamide](/img/structure/B15076872.png)
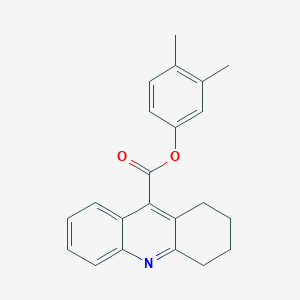
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)benzamide](/img/structure/B15076890.png)
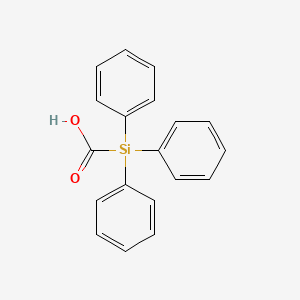
![Methanone, (4-methoxyphenyl)[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B15076900.png)
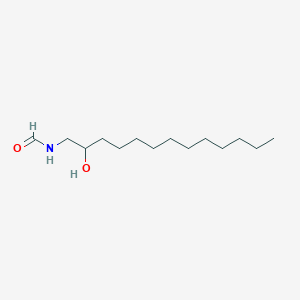
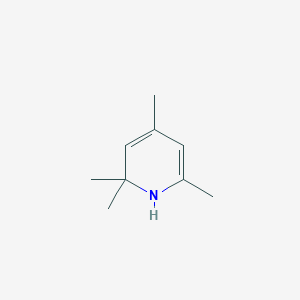
![Glycine, N-[(ethylthio)thioxomethyl]-](/img/structure/B15076917.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15076919.png)
